molecular formula C13H18ClN3O3S B14931242 N-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine-1-carboxamide

N-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine-1-carboxamide

Cat. No.: B14931242
M. Wt: 331.82 g/mol
InChI Key: VFJHJSRQLDTBMH-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methanesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the chlorination of 2-methylphenyl compounds. The chlorinated intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction with a suitable piperazine derivative .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The methanesulfonyl group, in particular, plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-CHLORO-2-METHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE stands out due to its combination of a chlorinated aromatic ring, a methanesulfonyl group, and a piperazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18ClN3O3S

Molecular Weight

331.82 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methylsulfonylpiperazine-1-carboxamide

InChI

InChI=1S/C13H18ClN3O3S/c1-10-3-4-11(14)9-12(10)15-13(18)16-5-7-17(8-6-16)21(2,19)20/h3-4,9H,5-8H2,1-2H3,(H,15,18)

InChI Key

VFJHJSRQLDTBMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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